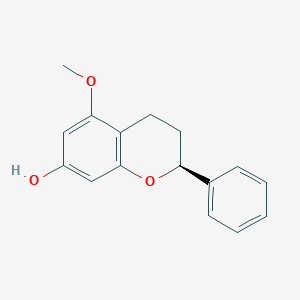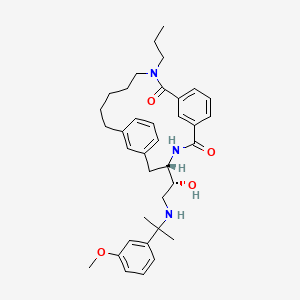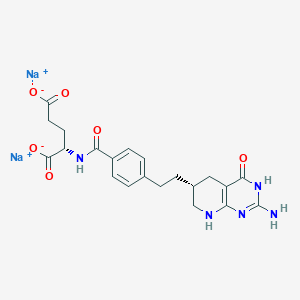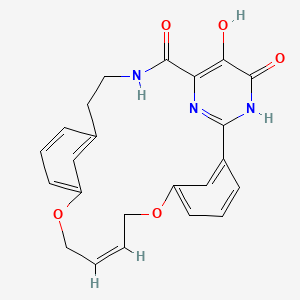
(2S)-5-Methoxyflavan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavonoid compound that can be isolated from Dragon’s blood resin . It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits. The molecular formula of this compound is C16H16O3, and it has a molecular weight of 256.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Methoxyflavan-7-ol typically involves the extraction from natural sources such as Dragon’s blood resin . The compound can be isolated using various chromatographic techniques. Additionally, synthetic methods may involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-Methoxyflavan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.
Applications De Recherche Scientifique
(2S)-5-Methoxyflavan-7-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural products and dietary supplements.
Mécanisme D'action
The mechanism of action of (2S)-5-Methoxyflavan-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-5-Methoxyflavan-7-ol include other flavonoids such as:
- (2S)-7-Hydroxyflavanone
- (2S)-Naringenin
- (2S)-5,7-Dihydroxyflavanone
Uniqueness
This compound is unique due to its specific methoxy group at the 5-position and hydroxyl group at the 7-position. These structural features contribute to its distinct biological activities and potential health benefits compared to other flavonoids .
Propriétés
Numéro CAS |
35290-20-1 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(2S)-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-12(17)10-16-13(15)7-8-14(19-16)11-5-3-2-4-6-11/h2-6,9-10,14,17H,7-8H2,1H3/t14-/m0/s1 |
Clé InChI |
UNCVBXFEZHBZKN-AWEZNQCLSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1CC[C@H](O2)C3=CC=CC=C3)O |
SMILES canonique |
COC1=CC(=CC2=C1CCC(O2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)






![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)



